molecular formula C9H13N3O4 B13770907 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- CAS No. 68715-88-8

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]-

Cat. No.: B13770907
CAS No.: 68715-88-8
M. Wt: 227.22 g/mol
InChI Key: NNVUKLWUEXAKSE-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is an organic compound with the molecular formula C9H12N2O4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group and a nitro group attached to a phenyl ring, which is further connected to a 1,3-propanediol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzaldehyde with nitromethane to form 4-nitro-β-nitrostyrene. This intermediate is then reduced to 4-nitro-β-phenylethylamine, which undergoes further reactions to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- often involves large-scale chemical processes. These processes typically include the use of high-pressure reactors and specialized catalysts to ensure efficient and high-yield synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, such as nitroso derivatives, amino derivatives, and substituted phenyl derivatives .

Scientific Research Applications

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- involves its interaction with various molecular targets. The amino and nitro groups play a crucial role in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2-[(2-amino-4-nitrophenyl)amino]- is unique due to the presence of both amino and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

68715-88-8

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

2-(2-amino-4-nitroanilino)propane-1,3-diol

InChI

InChI=1S/C9H13N3O4/c10-8-3-7(12(15)16)1-2-9(8)11-6(4-13)5-14/h1-3,6,11,13-14H,4-5,10H2

InChI Key

NNVUKLWUEXAKSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N)NC(CO)CO

Origin of Product

United States

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